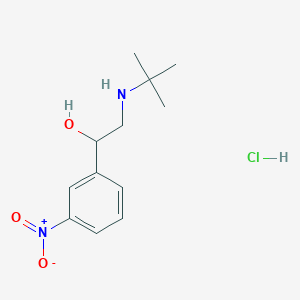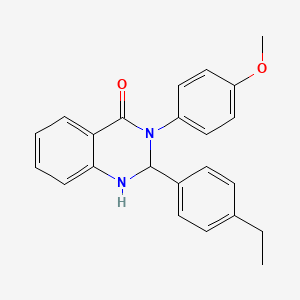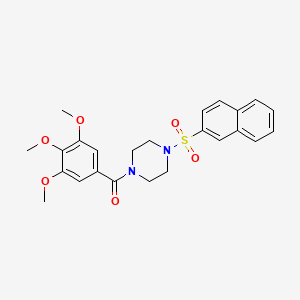
2-(tert-butylamino)-1-(3-nitrophenyl)ethanol hydrochloride
Overview
Description
2-(tert-butylamino)-1-(3-nitrophenyl)ethanol hydrochloride, commonly known as Atenolol, is a selective beta-1 adrenergic receptor antagonist drug. It is widely used in the treatment of hypertension, angina pectoris, and other cardiovascular diseases. Atenolol has been used for decades due to its high efficacy and safety profile.
Mechanism of Action
Atenolol works by selectively blocking beta-1 adrenergic receptors, which are located in the heart and kidneys. By blocking these receptors, Atenolol reduces the heart rate and the force of contraction, thus reducing the workload on the heart. This results in a decrease in blood pressure and an improvement in cardiovascular function.
Biochemical and Physiological Effects:
Atenolol has several biochemical and physiological effects on the body. It reduces the heart rate and the force of contraction, which decreases the workload on the heart. This results in a decrease in blood pressure, which can help prevent cardiovascular events such as heart attack and stroke. Atenolol also reduces the secretion of renin, which is an enzyme that regulates blood pressure. Additionally, Atenolol has been shown to improve endothelial function, which is important for maintaining healthy blood vessels.
Advantages and Limitations for Lab Experiments
Atenolol has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable and has a long shelf life. However, Atenolol has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to dissolve in some experiments. Additionally, Atenolol has a relatively low potency, which can require higher doses for some experiments.
Future Directions
There are several future directions for Atenolol research. One area of interest is the development of new formulations of Atenolol that can improve its solubility and potency. Another area of interest is the investigation of Atenolol's effects on other physiological systems, such as the immune system and the nervous system. Additionally, there is a need for further research on the long-term safety and efficacy of Atenolol, particularly in special populations such as pregnant women and children.
Conclusion:
Atenolol is a selective beta-1 adrenergic receptor antagonist drug that has been widely used for decades in the treatment of hypertension, angina pectoris, and other cardiovascular diseases. It has several biochemical and physiological effects on the body, including a decrease in blood pressure and an improvement in cardiovascular function. Atenolol has several advantages for lab experiments, but also has some limitations. There are several future directions for Atenolol research, including the development of new formulations and investigations into its effects on other physiological systems.
Scientific Research Applications
Atenolol has been extensively studied for its efficacy and safety in the treatment of hypertension, angina pectoris, and other cardiovascular diseases. It has also been used in the treatment of anxiety disorders, migraine headaches, and alcohol withdrawal syndrome. Atenolol has been shown to reduce the risk of cardiovascular events such as heart attack and stroke, as well as improve overall cardiovascular health.
properties
IUPAC Name |
2-(tert-butylamino)-1-(3-nitrophenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3.ClH/c1-12(2,3)13-8-11(15)9-5-4-6-10(7-9)14(16)17;/h4-7,11,13,15H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNSFFWWJRCSKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC=C1)[N+](=O)[O-])O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-{[4-(1-naphthylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3944219.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3944227.png)
![N-phenyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B3944232.png)


![4-[bis(2-hydroxyethyl)amino]-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide](/img/structure/B3944252.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B3944277.png)
![4-ethyl-2-methyl-5-({1-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidin-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3944280.png)
![2,4-dichloro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3944295.png)
![4-ethyl-8-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B3944312.png)
![3-benzyl-5-[2-(methylthio)ethyl]-2-thioxo-4-imidazolidinone](/img/structure/B3944314.png)
![N-(2-furylmethyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B3944321.png)